molecular formula C18H11F2N3O2 B2886604 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one CAS No. 1326837-65-3

6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one

Cat. No.: B2886604
CAS No.: 1326837-65-3
M. Wt: 339.302
InChI Key: LSKAPMAEQAENSK-UHFFFAOYSA-N
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Description

6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is notable for its unique structure, which includes a quinoline core substituted with fluorine atoms and an oxadiazole ring. Such structural features often impart significant biological activity, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Construction of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of a hydrazide with a carboxylic acid derivative, often using dehydrating agents like phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms in the compound can participate in nucleophilic aromatic substitution reactions, often with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further investigation in the development of new antibiotics.

Medicine

In medicine, this compound is being studied for its potential therapeutic effects. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets. The fluorine atoms and the oxadiazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    6-fluoroquinoline derivatives: These compounds share the quinoline core and fluorine substitution but lack the oxadiazole ring.

    1,2,4-oxadiazole derivatives: These compounds contain the oxadiazole ring but differ in the rest of their structure.

Uniqueness

The uniqueness of 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one lies in its combined structural features, which confer distinct biological activities and chemical reactivity. The presence of both the quinoline core and the oxadiazole ring, along with fluorine atoms, makes it a versatile compound for various applications.

Properties

IUPAC Name

6-fluoro-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N3O2/c1-23-9-13(16(24)12-8-10(19)6-7-15(12)23)18-21-17(22-25-18)11-4-2-3-5-14(11)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKAPMAEQAENSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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